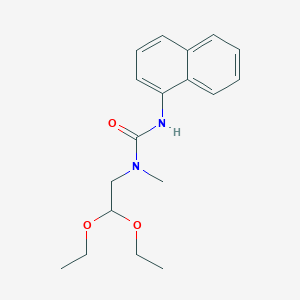

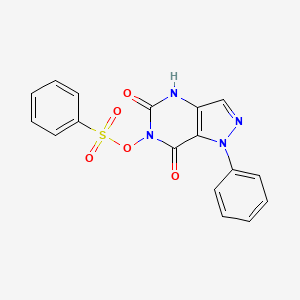

1-Phenyl-6-((phenylsulfonyl)oxy)-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NSC 104151: , also known as Croscarmellose sodium, is a cross-linked polymer of carboxymethylcellulose sodium. It is widely used in the pharmaceutical industry as a super disintegrant in tablet formulations. This compound enhances the dissolution of active pharmaceutical ingredients, ensuring rapid disintegration and improved bioavailability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Croscarmellose sodium is synthesized by reacting cellulose with sodium monochloroacetate under alkaline conditions. The reaction involves the carboxymethylation of cellulose, followed by cross-linking to form the polymer. The process typically occurs in an aqueous medium at elevated temperatures.

Industrial Production Methods: Industrial production of Croscarmellose sodium involves large-scale reactors where cellulose is treated with sodium hydroxide and sodium monochloroacetate. The reaction mixture is then neutralized, washed, and dried to obtain the final product. The production process is optimized to ensure high purity and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Croscarmellose sodium primarily undergoes substitution reactions due to the presence of carboxymethyl groups. It can also participate in hydrogen bonding and ionic interactions.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide and sodium monochloroacetate are commonly used reagents.

Hydrogen Bonding: Occurs in aqueous solutions, facilitating the swelling and disintegration of tablets.

Major Products Formed: The major product formed from the reaction of cellulose with sodium monochloroacetate is Croscarmellose sodium itself. No significant by-products are typically observed in the optimized industrial process.

Aplicaciones Científicas De Investigación

Chemistry: Croscarmellose sodium is used as a stabilizer and thickening agent in various chemical formulations. Its ability to form gels and increase viscosity makes it valuable in the production of adhesives and coatings.

Biology: In biological research, Croscarmellose sodium is used as a medium for cell culture and as a component in diagnostic assays. Its biocompatibility and non-toxic nature make it suitable for various biological applications.

Medicine: The primary application of Croscarmellose sodium in medicine is as a super disintegrant in tablet formulations. It ensures rapid disintegration of tablets in the gastrointestinal tract, enhancing the bioavailability of active pharmaceutical ingredients.

Industry: Croscarmellose sodium is used in the food industry as a stabilizer and thickener. It is also employed in the production of personal care products, such as toothpaste and cosmetics, due to its ability to improve texture and stability.

Mecanismo De Acción

Croscarmellose sodium exerts its effects through its ability to absorb water and swell. This swelling action creates a wicking effect, drawing water into the tablet matrix and causing it to disintegrate rapidly. The polymer’s cross-linked structure ensures that it does not dissolve but rather forms a gel-like network that facilitates the breakup of the tablet.

Molecular Targets and Pathways: The primary molecular target of Croscarmellose sodium is water. Its hydrophilic nature allows it to interact with water molecules, leading to rapid swelling and disintegration. The pathways involved include hydrogen bonding and ionic interactions with water molecules.

Comparación Con Compuestos Similares

Sodium starch glycolate: Another super disintegrant used in tablet formulations. It also swells upon contact with water but has a different chemical structure.

Microcrystalline cellulose: Used as a binder and disintegrant in tablets. It does not swell as much as Croscarmellose sodium but provides good compressibility.

Uniqueness: Croscarmellose sodium is unique due to its high swelling capacity and rapid disintegration properties. Its cross-linked structure provides a balance between swelling and mechanical strength, making it highly effective as a super disintegrant.

Propiedades

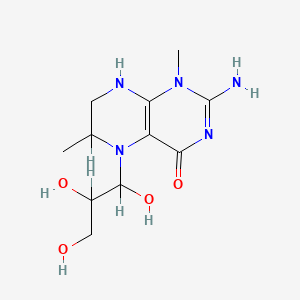

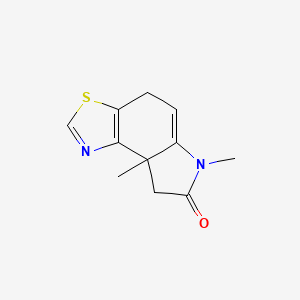

Número CAS |

16078-73-2 |

|---|---|

Fórmula molecular |

C17H12N4O5S |

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

(5,7-dioxo-1-phenyl-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate |

InChI |

InChI=1S/C17H12N4O5S/c22-16-15-14(11-18-20(15)12-7-3-1-4-8-12)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |

Clave InChI |

GANIRCGXISYRSI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)